Tapentadol-d5 N-Oxide is a stable isotope-labeled derivative of tapentadol, a synthetic analgesic used primarily for pain management. The compound is characterized by its unique molecular structure, which includes deuterium atoms that replace hydrogen atoms in the original tapentadol molecule. This modification is valuable for pharmacokinetic studies and metabolic research.
The synthesis of Tapentadol-d5 N-Oxide typically involves modifying the existing synthetic routes for tapentadol to incorporate deuterium labeling. The general method for synthesizing tapentadol involves several key steps:
The specific technical details of incorporating deuterium into the synthesis may vary, but they generally involve using deuterated reagents at critical points in the synthesis to ensure that the final product contains the appropriate isotopic labeling.
Tapentadol-d5 N-Oxide has a molecular formula of and a molecular weight of 242.37 g/mol. Its structure can be represented as follows:
OC1=CC=CC([C@H](C([2H])([2H])C([2H])([2H])[2H])[C@@H](C)CN(C)(C)=O)=C1
InChI=1S/C14H18D5NO2/c1-5-14(11(2)10-15(3,4)17)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1
The presence of deuterium atoms enhances the compound's stability and allows for precise tracking in metabolic studies.
The chemical behavior of Tapentadol-d5 N-Oxide is similar to that of its parent compound, tapentadol. Key reactions include:
These reactions are critical for studying how tapentadol and its derivatives interact within biological systems.
Tapentadol acts primarily through two mechanisms:
The presence of deuterium in Tapentadol-d5 N-Oxide does not significantly alter these mechanisms but allows for more detailed studies on its pharmacodynamics and pharmacokinetics due to isotopic labeling .
Key physical and chemical properties of Tapentadol-d5 N-Oxide include:
These properties are essential for laboratory handling and application in research settings.
Tapentadol-d5 N-Oxide is primarily used in scientific research:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2